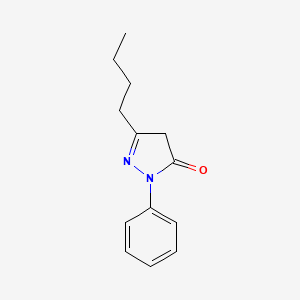
3-Butyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Butyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one” is a type of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst . The reaction has simple operation, metal-free catalysis, acid or base free catalysis .Molecular Structure Analysis
The crystal structure of the compound 3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole in the orthorhombic space group Pca 21 was presented and formed racemic crystals .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Many syntheses of pyrazole and pyrazoline have been reported successively in the literature, including condensation of α, β-unsaturated carbonyl compounds with substituted hydrazines .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Applications
This compound has been studied for its potential as an antibacterial and antifungal agent. Research indicates that derivatives of 4,5-dihydro-1H-pyrazole can be promising objects for searching antibacterial agents . They have been evaluated for in vitro antibacterial activity against pathogenic bacterial strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against strains such as Aspergillus flavus and Candida albicans .
Antileishmanial and Antimalarial Evaluation
Synthesized pyrazole derivatives have been evaluated for their in vitro antileishmanial and in vivo antimalarial activities. These studies are crucial for developing new treatments against diseases like leishmaniasis and malaria, which are caused by parasitic infections .
Luminescent Properties
After the reduction of the nitro group in these compounds, the resulting amino derivatives of pyrazoles can exhibit excellent luminescent properties. This application could be significant in the development of new materials for optoelectronic devices .
Synthesis Catalysis
There has been research into the synthesis of 1,3,5-trisubstituted-1H-pyrazoles using vitamin B1 as a catalyst. This process has implications for the efficient synthesis of pyrazole derivatives with potential applications in various fields .
Wirkmechanismus
Target of Action
Similar compounds have shown potential antibacterial and antifungal activity , suggesting that the targets could be enzymes or proteins essential to these microorganisms.
Biochemical Pathways
Given its potential antibacterial and antifungal activity , it may interfere with essential biochemical pathways in these organisms, such as cell wall synthesis or DNA replication.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could impact their bioavailability.
Result of Action
Given its potential antibacterial and antifungal activity , it’s likely that the compound leads to the death of these microorganisms.
Zukünftige Richtungen
The future directions for “3-Butyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one” and similar compounds could involve further exploration of their synthesis techniques and biological activity. Given their wide range of applications and the increasing popularity of pyrazoles in several fields of science, there is potential for continued development and discovery .
Eigenschaften
IUPAC Name |
5-butyl-2-phenyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-3-7-11-10-13(16)15(14-11)12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCWVTIKWVLDGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=O)C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

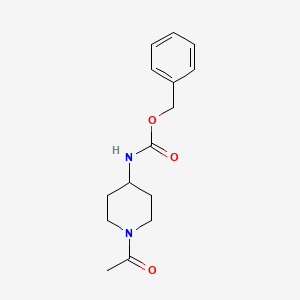
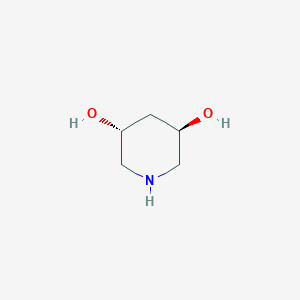
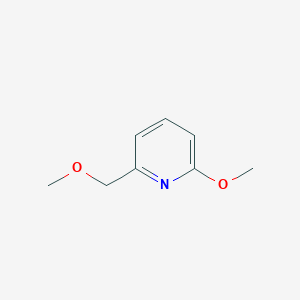

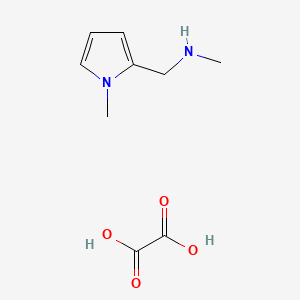
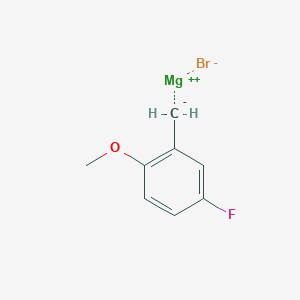
![tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6324135.png)
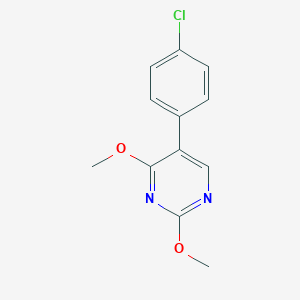
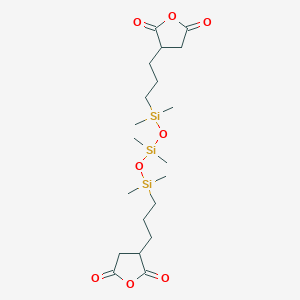


![2-[2-Bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6324187.png)
![Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B6324189.png)
